2-chloro-N-(3,5-dicyano-4-methylthiophen-2-yl)acetamide
Description
2-Chloro-N-(3,5-dicyano-4-methylthiophen-2-yl)acetamide is a heterocyclic acetamide derivative characterized by a thiophene core substituted with two cyano groups at positions 3 and 5, a methyl group at position 4, and a 2-chloroacetamide side chain.
Properties
IUPAC Name |
2-chloro-N-(3,5-dicyano-4-methylthiophen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3OS/c1-5-6(3-11)9(13-8(14)2-10)15-7(5)4-12/h2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFWQWAWGIMLCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,5-dicyano-4-methylthiophen-2-yl)acetamide typically involves the reaction of 3,5-dicyano-4-methylthiophene with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3,5-dicyano-4-methylthiophen-2-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Nucleophilic substitution: Substituted acetamides.
Hydrolysis: Carboxylic acids.
Oxidation: Sulfoxides or sulfones.
Scientific Research Applications
2-chloro-N-(3,5-dicyano-4-methylthiophen-2-yl)acetamide has several scientific research applications:
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,5-dicyano-4-methylthiophen-2-yl)acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could act as an inhibitor or modulator of certain biological pathways, potentially affecting cellular processes like signal transduction or metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Differences
Heterocyclic Core Variations
- Thiophene vs. Phenyl Rings: 2-Chloro-N-(3,5-dimethylphenyl)acetamide () replaces the thiophene with a phenyl ring substituted with methyl groups. The phenyl derivative exhibits a planar geometry, enabling strong intermolecular N–H⋯O hydrogen bonding in crystalline states. 2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)acetamide () features an oxadiazole ring, which is more electron-deficient than thiophene. This enhances electrophilicity at the chloroacetamide group, favoring nucleophilic substitution reactions .
Substituent Effects
- Cyano vs. Methyl/Chloro Groups: The dicyano substitution in the target compound increases polarity and electron-withdrawing effects compared to methyl () or chloro (e.g., 2-chloro-N-(3-methylphenyl)acetamide) substituents. This may accelerate hydrolysis or metabolic degradation compared to more hydrophobic analogues . Herbicidal Analogues: Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) () include bulky alkyl groups that enhance soil adsorption and persistence, unlike the compact thiophene-cyano system of the target compound .
Physicochemical Properties
- Solubility: The target compound’s cyano groups improve solubility in polar aprotic solvents (e.g., DMSO) compared to methyl-substituted phenyl analogues.
- Thermal Stability : Phenyl derivatives () exhibit higher melting points due to efficient crystal packing via hydrogen bonding, whereas thiophene-based compounds may show lower thermal stability .
Biological Activity
2-chloro-N-(3,5-dicyano-4-methylthiophen-2-yl)acetamide is a synthetic compound with potential applications in medicinal chemistry and agriculture due to its unique structural properties. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Formula : C₉H₆ClN₃OS
- Molecular Weight : 239.68 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dicyano-4-methylthiophene with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis, and the product is purified through recrystallization or chromatography.
The biological activity of this compound is not fully elucidated; however, its structure suggests potential interactions with various biological targets. It may act as an inhibitor or modulator of specific enzymes or receptors involved in cellular processes such as signal transduction and metabolism. Its chlorinated acetamide group could facilitate nucleophilic substitution reactions, potentially leading to biologically active derivatives .
Enzyme Inhibition
There is evidence that compounds with similar structures can inhibit acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. This inhibition could be beneficial for conditions like obesity and dyslipidemia . The ability to modulate ACC activity positions this compound as a candidate for metabolic disorder treatments.
Agricultural Applications
The compound's unique chemical structure may also make it useful in agricultural chemistry. Its potential to act as an herbicide or pesticide could be explored further due to its reactivity and ability to interact with biological systems in plants .
Case Studies
- Anticancer Studies : A study evaluated the anticancer activity of various acetamides against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays and DNA synthesis analysis. Compounds structurally related to this compound showed significant cytotoxic effects, indicating potential therapeutic applications .
- ACC Inhibition : Research on thienopyrimidine derivatives demonstrated their effectiveness as ACC inhibitors, which could lead to reduced fatty acid synthesis in vitro and in vivo. This suggests that similar compounds may also exhibit beneficial metabolic effects when tested .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₉H₆ClN₃OS | Potential anticancer activity; ACC inhibition |
| Thiazole derivatives | Variable | Induction of apoptosis in cancer cells |
| Thienopyrimidine derivatives | Variable | ACC inhibition; metabolic regulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
